Ethyl Isoquinoline-1-carboxylate
Overview
Description
Ethyl Isoquinoline-1-carboxylate, also known as ethyl 1-isoquinolinecarboxylate, is a chemical compound that belongs to the class of isoquinoline carboxylic acid derivatives. It is a colorless to pale yellow liquid with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol. Ethyl Isoquinoline-1-carboxylate has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Biomedical Applications
Ethyl Isoquinoline-1-carboxylate shows promise in the development of biomedical applications . It can be used to synthesize coordinative compounds with unsaturated carboxylates, which are valuable in creating metal-containing polymers . These polymers have potential uses in ophthalmology, orthopedics, dentistry, tissue engineering , and drug delivery systems .
Antimicrobial and Antitumor Activities
This compound plays a role in the synthesis of N-based heterocyclic species that exhibit significant antimicrobial and antitumor activities . Some of these species have been shown to inhibit the development of resistant strains or microbial biofilms on inert surfaces, and even exert antitumor activity against resistant cells .
DNA Intercalation and ROS Scavenging
Ethyl Isoquinoline-1-carboxylate derivatives can intercalate into DNA strands , which is a valuable property in the study of genetic materials and cancer therapies. Additionally, they can act as ROS (Reactive Oxygen Species) scavengers , providing a pathway for research into antioxidant therapies .
Drug Discovery and Development
The compound’s structure is crucial for drug discovery efforts, serving as a scaffold for the synthesis of biologically active molecules. It’s particularly important in the field of medicinal chemistry , where it’s used to create leads for new drugs .
Synthetic Organic Chemistry
In synthetic organic chemistry , Ethyl Isoquinoline-1-carboxylate is a versatile building block. It’s used to construct complex molecules, which can lead to the development of new synthetic pathways and the discovery of novel compounds .
Pharmacological Applications
The pharmacological applications of Ethyl Isoquinoline-1-carboxylate include its use in the synthesis of compounds with medicinal potential . These compounds are being investigated for their efficacies in treating various diseases and may lead to the development of new medications .
Mechanism of Action
Target of Action
Ethyl Isoquinoline-1-carboxylate is a derivative of the quinoline family . Quinoline and its derivatives have been found to have a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of therapeutic activities .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Quinoline derivatives have been found to have a variety of therapeutic activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions .
properties
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
Record name | Ethyl Isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Isoquinoline-1-carboxylate | |
CAS RN |
50458-78-1 | |
Record name | Ethyl Isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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